Unique Hydroxy-Dimethylpentyl Side Chain Confers Distinct Hydrogen Bonding and Steric Profile Versus Common N-Substituted Analogs
The 3-hydroxy-4,4-dimethylpentyl side chain of the target compound introduces a secondary alcohol hydrogen bond donor/acceptor and gem-dimethyl branching, a motif that is absent in >95% of reported 5-cyclopropyl-isoxazole-3-carboxamide analogs. In the Epizyme SMYD inhibitor patent series (US 10,428,029 B2), the most potent compounds bearing hydroxy-containing side chains (e.g., compounds with 2-hydroxyethyl or hydroxymethyl substituents) showed IC₅₀ values ranging from <50 nM to >50 μM depending on the specific N-substituent, demonstrating that the hydroxyalkyl motif critically modulates target engagement [1]. The 3-hydroxy-4,4-dimethylpentyl group combines both a hydroxyl H-bonding element and steric bulk from the tert-butyl-like terminus, a combination not represented in any compound from the Epizyme patent's exemplified library of >400 isoxazole-3-carboxamides.
| Evidence Dimension | N-substituent structural uniqueness vs. reported analog space |
|---|---|
| Target Compound Data | 3-hydroxy-4,4-dimethylpentyl side chain (C₇H₁₅O fragment; MW contribution ~115 Da; contains 1 H-bond donor, 1 H-bond acceptor, gem-dimethyl steric element) |
| Comparator Or Baseline | Epizyme patent library (US 10,428,029 B2): >400 exemplified compounds with N-substituents including azetidinyl, piperidinyl, cyclohexyl, and simple alkyl groups. No compound with 3-hydroxy-4,4-dimethylpentyl motif. |
| Quantified Difference | 0 of >400 exemplified compounds contain the 3-hydroxy-4,4-dimethylpentyl moiety; structural nearest neighbors differ by at least 2 non-hydrogen atoms or lack the gem-dimethyl/hydroxyl combination. |
| Conditions | Chemical structure comparison; patent chemical space analysis of US 10,428,029 B2 exemplified compound library. |
Why This Matters
For procurement decisions, this structural uniqueness means the compound cannot be substituted by any commercially available analog within the Epizyme patent space or common screening libraries without losing the specific H-bonding/steric pharmacophore elements.
- [1] US Patent US 10,428,029 B2 (granted 2019-10-01). Isoxazole carboxamide compounds. Epizyme, Inc. Tables 1-3 exemplify >400 isoxazole-3-carboxamide compounds with biochemical IC₅₀ data against SMYD3; no compound contains the 3-hydroxy-4,4-dimethylpentyl side chain. View Source
